8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the introduction of TFMP groups within other molecules. This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications
Fluorescent Probes for DNA Detection
A synthesis of novel benzimidazo[1,2-a]quinolines, structurally related to the compound , has been accomplished using an uncatalyzed amination protocol under microwave heating. These compounds, characterized by spectroscopic methods, exhibit potential as DNA-specific fluorescent probes due to their enhanced fluorescence emission intensity in the presence of ct-DNA. This suggests their utility in the field of biochemistry and molecular biology for the detection and study of DNA (N. Perin et al., 2011).
Antibacterial Agents
Research into tetracyclic quinolone antibacterials has led to the synthesis of compounds with structures similar to the one . These compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in the development of new antibacterial drugs. The study demonstrated that specific derivatives exhibit strong in vitro and in vivo antibacterial properties without causing significant adverse effects in animal models (M. Taguchi et al., 1992).
Anticancer Activities
A study on 4-aminoquinoline derivatives designed using a hybrid pharmacophore approach revealed a compound with potent anticancer activities. This compound showed effectiveness against a wide range of cancers and demonstrated a significant preferential toxicity toward cancer cells over non-cancer cells. The research indicates the potential for the development of safer and more effective anticancer therapies based on quinoline derivatives (V. Solomon et al., 2019).
Synthesis and Chemical Properties
Studies on the synthesis of pyridine and quinoline derivatives provide insights into the chemical properties and synthesis methods of compounds related to the one . These research efforts contribute to a broader understanding of the chemistry involved and potentially open up new pathways for the synthesis of similar compounds for various scientific applications (M. Movassaghi et al., 2007).
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . It is expected that many novel applications of TFMP will be discovered in the future .
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, have been used in the pharmaceutical and agrochemical industries . They are known to interact with various targets, depending on their specific structure and the presence of additional functional groups .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives can affect various biochemical pathways depending on their specific targets .
Result of Action
It’s known that trifluoromethylpyridine derivatives can have various effects at the molecular and cellular level, depending on their specific targets .
Properties
IUPAC Name |
8-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClF3N5O2S/c25-20-15-18(24(26,27)28)16-30-23(20)32-13-11-31(12-14-32)19-6-9-33(10-7-19)36(34,35)21-5-1-3-17-4-2-8-29-22(17)21/h1-5,8,15-16,19H,6-7,9-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKYUDGDNSWWRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClF3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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